molecular formula C8H7BN2O2 B14851295 (2,7-Naphthyridin-4-YL)boronic acid

(2,7-Naphthyridin-4-YL)boronic acid

Katalognummer: B14851295
Molekulargewicht: 173.97 g/mol
InChI-Schlüssel: IQOZLEVESGTVJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,7-Naphthyridin-4-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2,7-naphthyridine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,7-Naphthyridin-4-YL)boronic acid typically involves the borylation of a 2,7-naphthyridine precursor. One common method is the palladium-catalyzed borylation of 2,7-naphthyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: (2,7-Naphthyridin-4-YL)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of (2,7-Naphthyridin-4-YL)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (2,7-Naphthyridin-4-YL)boronic acid is unique due to its 2,7-naphthyridine ring system, which provides distinct electronic and steric properties compared to other boronic acids. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry .

Eigenschaften

Molekularformel

C8H7BN2O2

Molekulargewicht

173.97 g/mol

IUPAC-Name

2,7-naphthyridin-4-ylboronic acid

InChI

InChI=1S/C8H7BN2O2/c12-9(13)8-5-11-4-6-3-10-2-1-7(6)8/h1-5,12-13H

InChI-Schlüssel

IQOZLEVESGTVJS-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CN=CC2=C1C=CN=C2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.